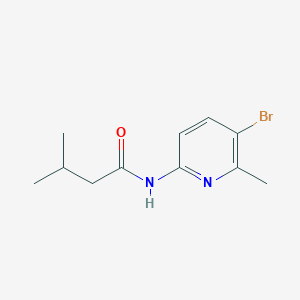![molecular formula C22H19Cl2N3O2S B250805 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250805.png)
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential application in scientific research due to its unique properties.
作用機序
The mechanism of action of 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the brain. This compound has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide increases the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. This compound has also been found to exhibit potent binding affinity towards dopamine D2 receptors, which is beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been found to exhibit several biochemical and physiological effects. This compound has been found to increase the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. It has also been found to exhibit potent binding affinity towards dopamine D2 receptors, which is beneficial in the treatment of Parkinson's disease. Additionally, this compound has been found to exhibit potent antioxidant activity, which is beneficial in the treatment of several oxidative stress-related disorders.
実験室実験の利点と制限
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent inhibitory activity against several enzymes and receptors, which makes it a valuable tool for studying the pharmacology of these targets. Additionally, this compound has been extensively studied for its potential application in the treatment of various neurological disorders, which makes it a valuable tool for studying the mechanisms underlying these disorders. However, one of the limitations of this compound is its potential toxicity, which makes it important to use caution when handling and using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One of the future directions is the development of more potent and selective analogs of this compound for the treatment of various neurological disorders. Another future direction is the study of the mechanisms underlying the antioxidant activity of this compound, which may lead to the development of novel therapies for oxidative stress-related disorders. Additionally, the study of the pharmacology of this compound may lead to the identification of new drug targets and the development of novel therapies for various diseases.
合成法
The synthesis of 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps. The first step involves the reaction of 2,5-dichlorobenzoyl chloride with 4-(2-thienylcarbonyl)-1-piperazine to form 2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. This reaction is carried out in the presence of a base such as triethylamine or pyridine. The final product is obtained after purification using column chromatography or recrystallization.
科学的研究の応用
2,5-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential application in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and dopamine D2 receptors. This compound has also been studied for its potential application in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C22H19Cl2N3O2S |
|---|---|
分子量 |
460.4 g/mol |
IUPAC名 |
2,5-dichloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H19Cl2N3O2S/c23-15-3-8-19(24)18(14-15)21(28)25-16-4-6-17(7-5-16)26-9-11-27(12-10-26)22(29)20-2-1-13-30-20/h1-8,13-14H,9-12H2,(H,25,28) |
InChIキー |
GQKCAHKGCYICFC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CS4 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)